Etoposide glucuronide
Overview
Description
Etoposide glucuronide is a metabolite of etoposide, a semisynthetic derivative of podophyllotoxin used primarily as an antitumor agent. Etoposide is known for its ability to inhibit DNA synthesis by forming a complex with topoisomerase II and DNA, leading to DNA breaks and cell death . This compound is formed through the glucuronidation process, where etoposide is conjugated with glucuronic acid, making it more water-soluble and easier to excrete from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
Etoposide glucuronide can be synthesized in vitro using human liver microsomes. The primary enzyme responsible for this glucuronidation is UDP-glucuronosyltransferase 1A1 (UGT1A1), although UGT1A8 and UGT1A3 also contribute to a lesser extent . The reaction typically involves incubating etoposide with UDP-glucuronic acid in the presence of liver microsomes under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves similar enzymatic processes but on a larger scale. The use of recombinant enzymes and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as preparative thin-layer chromatography (TLC) to isolate the desired glucuronide from other regioisomers .
Chemical Reactions Analysis
Types of Reactions
Etoposide glucuronide undergoes various chemical reactions, including:
Oxidation: Etoposide can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert etoposide to its hydroquinone form.
Substitution: Glucuronidation itself is a substitution reaction where a glucuronic acid moiety is added to etoposide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and cytochrome P450 enzymes.
Reduction: Reducing agents such as sodium borohydride can be used.
Glucuronidation: UDP-glucuronic acid and liver microsomes are essential for this reaction.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Glucuronidation: This compound.
Scientific Research Applications
Etoposide glucuronide has several applications in scientific research:
Chemistry: Used as a model compound to study glucuronidation reactions and enzyme kinetics.
Biology: Helps in understanding the metabolism and excretion of etoposide in biological systems.
Medicine: Investigated for its role in drug interactions and potential side effects in cancer therapy.
Industry: Used in the development of analytical methods for drug monitoring and quality control
Mechanism of Action
Etoposide glucuronide exerts its effects primarily through its parent compound, etoposide. Etoposide inhibits DNA topoisomerase II, preventing DNA re-ligation and causing DNA strand breaks. This leads to errors in DNA synthesis and ultimately apoptosis of cancer cells. Etoposide is cell cycle-dependent, affecting mainly the S and G2 phases of cell division .
Comparison with Similar Compounds
Similar Compounds
Podophyllotoxin: The parent compound from which etoposide is derived.
Teniposide: Another podophyllotoxin derivative with similar antitumor activity.
Irinotecan: A topoisomerase I inhibitor used in cancer therapy
Uniqueness
Etoposide glucuronide is unique due to its specific glucuronidation pathway, which enhances its water solubility and facilitates excretion. This property is crucial for reducing toxicity and improving the therapeutic index of etoposide .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H40O19/c1-11-46-9-20-30(50-11)25(38)27(40)34(51-20)52-28-14-7-17-16(48-10-49-17)6-13(14)21(22-15(28)8-47-33(22)43)12-4-18(44-2)29(19(5-12)45-3)53-35-26(39)23(36)24(37)31(54-35)32(41)42/h4-7,11,15,20-28,30-31,34-40H,8-10H2,1-3H3,(H,41,42)/t11-,15+,20-,21-,22+,23+,24+,25-,26-,27-,28-,30-,31+,34+,35-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URCVASXWNJQAEH-HDWVWLDDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OC8C(C(C(C(O8)C(=O)O)O)O)O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H40O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
764.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100007-55-4 | |
Record name | Etoposide glucuronide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100007-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etoposide glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100007554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETOPOSIDE GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F65IJO84A1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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